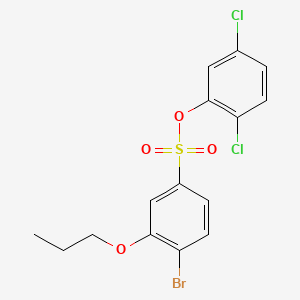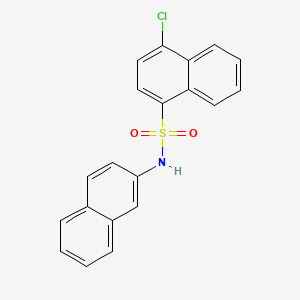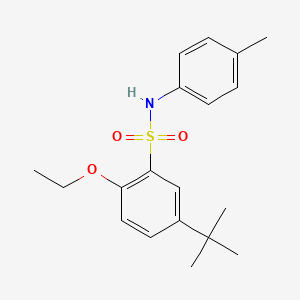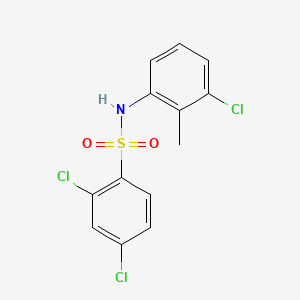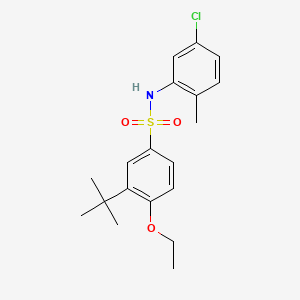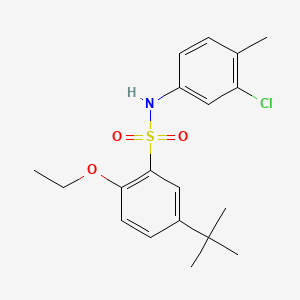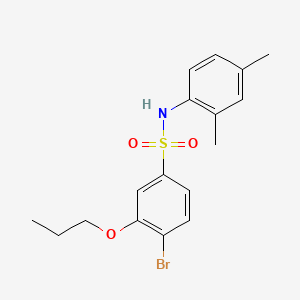
4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide, also known as BFPBS, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities. BFPBS has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
Mécanisme D'action
4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide inhibits carbonic anhydrase IX (CA IX), which is a transmembrane protein that regulates the pH of the extracellular environment in cancer cells. CA IX is overexpressed in many types of cancer cells and plays a crucial role in tumor growth and survival. This compound binds to the active site of CA IX, inhibiting its activity and leading to a decrease in extracellular pH. This decrease in pH leads to a decrease in tumor cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. In addition to its anticancer activity, this compound has been found to exhibit anti-inflammatory and analgesic effects. This compound has also been found to inhibit the activity of carbonic anhydrase XII, which is overexpressed in hypoxic tumors and plays a crucial role in tumor growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide has several advantages for use in lab experiments. It is easy to synthesize, has good solubility in water, and exhibits high purity. However, this compound has some limitations, including its low stability in acidic environments and its potential for degradation in the presence of light.
Orientations Futures
There are several future directions for the use of 4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide in scientific research. One potential area of interest is its use as a potential therapeutic agent for the treatment of various types of cancer. This compound could also be used in combination with other anticancer agents to enhance their efficacy. Additionally, this compound could be used to develop diagnostic tools for the detection of cancer cells that overexpress CA IX. Finally, further studies are needed to investigate the potential of this compound in the treatment of other diseases such as arthritis and glaucoma.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. Its synthesis method is straightforward, and it exhibits several biochemical and physiological effects. This compound has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Further studies are needed to investigate the potential of this compound in the treatment of various types of cancer and other diseases.
Méthodes De Synthèse
4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide can be synthesized using several methods, including the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. Another method involves the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with 2-fluoroaniline followed by the addition of sodium sulfamide. Both methods yield this compound in good yields and high purity.
Applications De Recherche Scientifique
4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a potential anticancer agent. This compound has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. The mechanism of action of this compound involves the inhibition of carbonic anhydrase IX, which is overexpressed in many cancer cells and plays a crucial role in tumor growth and survival.
Propriétés
IUPAC Name |
4-bromo-N-(2-fluorophenyl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFNO3S/c1-2-9-21-15-10-11(7-8-12(15)16)22(19,20)18-14-6-4-3-5-13(14)17/h3-8,10,18H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGORFZAEODVEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

